1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 1-(tert-butoxycarbonylamino)-1-(4-chlorophenyl)-cyclobutane is fundamentally determined by the geometric constraints imposed by the four-membered cyclobutane ring system. Cyclobutane rings inherently deviate from planarity due to the substantial angle strain that would result from maintaining the theoretical 90-degree internal angles of a square geometry. Instead, the cyclobutane core adopts a puckered conformation, commonly referred to as a "butterfly" shape, which reduces both torsional and angle strain while accommodating the tetrahedral geometry preferred by sp³-hybridized carbon atoms.
The stereochemical complexity of this molecule arises from the quaternary carbon center where both the tert-butoxycarbonylamino and 4-chlorophenyl substituents are attached to the same carbon atom of the cyclobutane ring. This substitution pattern eliminates potential stereoisomerism at this position while creating significant steric interactions that influence the overall molecular conformation. Crystal structure analyses of related cyclobutane derivatives reveal that the average carbon-carbon bond lengths within four-membered rings typically measure 1.5506 Å, with carbon-carbon-carbon bond angles averaging 88.89 degrees, significantly compressed from the ideal tetrahedral angle of 109.5 degrees.
The butterfly conformation adopted by substituted cyclobutanes involves a characteristic puckering that can be quantified through puckering parameters. Recent crystallographic studies of cyclobutyl derivatives demonstrate puckering parameters Q ranging from 0.216 to 0.240 Å, with puckering angles θ between 15.83 and 17.67 degrees. These parameters indicate the degree of deviation from planarity and provide quantitative measures of the three-dimensional shape adopted by the ring system.
The tert-butoxycarbonylamino substituent introduces additional conformational considerations due to its substantial steric bulk and the presence of the carbamate functional group. The tert-butyl group, with its three methyl substituents, creates a significant steric environment that influences the orientation of the entire protecting group relative to the cyclobutane ring. The carbonyl oxygen of the carbamate can participate in intramolecular hydrogen bonding interactions with the amino hydrogen, forming five- or six-membered chelate rings that stabilize specific conformations.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCUVXVVLMRGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727967 | |
| Record name | tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032349-96-4 | |
| Record name | tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a cyclobutane ring substituted with a Boc (tert-butyloxycarbonyl) protected amine and a 4-chlorophenyl group. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The following sections detail these activities.
Antibacterial Activity
Several studies have demonstrated that compounds with similar structures possess moderate to strong antibacterial properties. For instance, derivatives of cyclobutane have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of cyclobutane derivatives has been explored through various assays. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit human liver cancer cell proliferation with IC50 values ranging from 30.81 to 71.17 μM . The structure-activity relationship analysis revealed that specific substitutions on the cyclobutane ring enhance anticancer activity.
Enzyme Inhibition
This compound and its analogs have been evaluated for their inhibitory effects on various enzymes. Notably, they have shown strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections . Additionally, some compounds in this class have been identified as acetylcholinesterase inhibitors, which may have implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups, such as the 4-chloro substituent, enhances the compound's bioactivity.
- Ring Modifications : Alterations to the cyclobutane ring can significantly affect binding affinity and selectivity towards biological targets.
- Boc Protection : The Boc group plays a critical role in modulating the compound's stability and solubility, impacting its pharmacokinetic properties.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- HCV Inhibition : A related compound was found to inhibit hepatitis C virus (HCV) assembly effectively, showcasing the potential for antiviral applications .
- Cancer Cell Line Studies : Testing on various cancer cell lines revealed that certain cyclobutane derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
Scientific Research Applications
Pharmaceutical Development
1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
- Example Case Study : Research has indicated that derivatives of this compound exhibit potential as inhibitors of Akt activity, a key player in cancer cell survival and proliferation. Such compounds can selectively inhibit Akt isoforms, making them candidates for cancer treatment .
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its stability and reactivity make it an ideal intermediate in synthetic pathways.
- Synthetic Route Analysis : The compound can be synthesized through a one-step process leveraging established methodologies in organic chemistry. This efficiency is beneficial for large-scale production in research settings.
Inhibitors of Akt Activity
Research published in patent literature highlights the potential of this compound derivatives as selective Akt inhibitors. These findings suggest that modifications to the cyclobutane structure can enhance potency and selectivity against different Akt isoforms, which is critical for developing targeted cancer therapies .
Synthesis of Novel Compounds
A study focused on the synthesis of novel compounds from this compound explored its role as a precursor in creating analogs with improved biological activity. The research demonstrated how variations in substituents could lead to compounds with enhanced efficacy against specific targets within cancer cells .
Comparison with Similar Compounds
Cyclobutane Derivatives with 4-Chlorophenyl Substitution
Structural Insights :
- The Boc-protected amino group in the target compound contrasts with the carboxylic acid in 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid, which limits its utility in amine-based reactions .
- Compared to 1-[1-(4-chlorophenyl)cyclobutyl]methanamine, the Boc group reduces unwanted side reactions during synthesis, enhancing selectivity .
- Sibutramine’s N,N,3-trimethylbutan-1-amine chain enables serotonin-norepinephrine reuptake inhibition, a pharmacological feature absent in the Boc-protected derivative .
Functional Insights :
- Chalcone derivatives exhibit cytotoxicity due to their planar α,β-unsaturated ketone systems, which interact with cellular targets like tubulin or kinases . In contrast, the Boc-protected cyclobutane lacks such conjugated systems, explaining its non-cytotoxic profile .
Cyclobutane Derivatives in Click Chemistry and Material Science
Comparative Analysis :
- DBCO-cyclobutane derivatives leverage strain-promoted [3+2] cycloadditions for bioconjugation, a niche application distinct from the Boc compound’s role in traditional organic synthesis .
- The Boc compound’s dual functional groups enable orthogonal reactivity (e.g., amide coupling after Boc deprotection), whereas DBCO derivatives prioritize rapid, catalyst-free ligation .
Preparation Methods
Boc Protection of Amino Group on 1-(4-chlorophenyl)-cyclobutane Derivatives
The most common approach to prepare 1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane involves the protection of the amino group on the corresponding 1-(4-chlorophenyl)-cyclobutylamine using di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out under mild conditions to avoid racemization or decomposition.
- Starting material: 1-(4-chlorophenyl)-cyclobutylamine (free amine)
- Reagent: Di-tert-butyl dicarbonate (Boc2O)
- Solvent: Often anhydrous organic solvents such as dichloromethane or ethyl ether
- Conditions: Room temperature, sometimes with a base such as triethylamine to scavenge formed acid
- Work-up: Removal of solvent under reduced pressure, washing with bicarbonate solutions to neutralize acids, drying over anhydrous sodium sulfate
This method yields the Boc-protected amino derivative with high purity and yield.
Specific Example from Patent Literature
A patent (WO2009124458A1) describes a procedure where the starting material, (S)-1-(4-chlorophenyl)cyclobutylamine, is reacted with Boc-L-isoleucine to form a Boc-protected amide derivative. The process involves:
- Dissolving the starting amine and Boc-protected amino acid derivative in a suitable solvent.
- Stirring at room temperature for several hours.
- Removal of trifluoroacetic acid (CF3COOH) under reduced pressure.
- Washing the residue with saturated sodium bicarbonate solution until neutral.
- Further washing with saturated sodium chloride solution.
- Drying over anhydrous sodium sulfate.
This method highlights the stability and purity achievable with careful post-reaction work-up and is applicable to Boc-protected cyclobutyl amines with aromatic substituents like 4-chlorophenyl.
Crystallization Method for Boc-Amino Compounds (Including Boc-Protected Phenylcyclobutyl Derivatives)
A Chinese patent (CN112661672A) details a crystallization method that can be adapted for Boc-amino acid derivatives, which is relevant for purifying this compound:
- Step 1: React free amino acid with di-tert-butyl dicarbonate to form Boc-protected amino acid; evaporate solvent under reduced pressure to obtain an oily residue.
- Step 2: Add seed crystals (1.0 wt%) of high-purity Boc-amino acid to the oily residue and allow standing at room temperature for 10-50 hours to induce solidification.
- Step 3: Add a weakly polar solvent (e.g., cyclohexane, n-hexane, or diethyl ether) in 5-10 times volume relative to the oily residue to pulp the solid.
- Step 4: Filter, wash, and dry under reduced pressure at 60°C for 10-30 hours.
This crystallization method improves purity and stability of Boc-protected amino compounds and can be tailored for this compound purification.
Summary Table of Preparation Steps and Conditions
| Step No. | Procedure | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., Et3N), RT | Formation of Boc-protected amine |
| 2 | Reaction with Boc-protected acid (optional) | Boc-L-isoleucine or similar, solvent, RT, stirring | Formation of Boc-protected amide derivatives |
| 3 | Removal of acid and washing | Reduced pressure evaporation, NaHCO3 wash, NaCl wash | Neutralization and purification |
| 4 | Crystallization | Seed crystals (1.0 wt%), standing 10-50 h, weak polar solvent (cyclohexane) | Solidification and purification of product |
| 5 | Drying | Reduced pressure, 60°C, 10-30 h | Obtaining stable, high-purity crystalline solid |
Research Findings and Practical Considerations
- Yield and Purity: The crystallization method can achieve yields near 90% with purity over 99% (HPLC), demonstrating efficiency in purification.
- Stability: The Boc-protected compound is stable under the described drying and storage conditions, with no significant decomposition observed.
- Solvent Choice: The use of weakly polar solvents like cyclohexane or diethyl ether is critical for successful crystallization and product isolation.
- Reaction Monitoring: Reaction progress and purity can be monitored by HPLC and melting point determination (typical melting point range for similar Boc-amino acids: 84-86°C).
- Optical Purity: When chiral amines are used, the method preserves stereochemistry, important for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane?
- Methodology : Synthesis typically involves two key steps: (1) Formation of the cyclobutane core via [2+2] photocycloaddition or ring-closing metathesis of substituted alkenes. (2) Introduction of the Boc-protected amino group using di-tert-butyl dicarbonate under Schotten-Baumann conditions (e.g., in dichloromethane with triethylamine). Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. How can spectroscopic characterization confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Cyclobutane protons appear as complex multiplets (δ 2.5–3.5 ppm). The Boc group’s tert-butyl signals are observed as a singlet at δ 1.4 ppm.
- IR : Stretch at ~1700 cm⁻¹ confirms the Boc carbonyl (C=O).
- Mass Spectrometry : Molecular ion peak at m/z 308.1 (M+H⁺) matches the calculated molecular weight .
Q. What solvent systems optimize the crystallization of this compound?
- Methodology : Slow evaporation in a 1:1 mixture of ethyl acetate and hexane yields monoclinic crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
Advanced Research Questions
Q. How does the steric strain of the cyclobutane ring influence Boc deprotection kinetics?
- Methodology : Comparative studies using trifluoroacetic acid (TFA) in DCM show 1.5× faster deprotection (t₁/₂ = 12 min at 0°C) compared to less strained cyclohexane analogs. Reaction progress is monitored via HPLC with a C18 column (acetonitrile/water gradient) .
Q. What computational approaches predict the compound’s conformational dynamics in solution?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals a chair-like cyclobutane conformation. Molecular dynamics (MD) simulations in chloroform show torsional flexibility (±10°) due to ring strain .
Q. In SAR studies, how does replacing the 4-chlorophenyl group affect biological activity?
- Methodology : Analog synthesis (e.g., 4-fluoro or 4-methyl derivatives) followed by in vitro assays (e.g., HEK293 cell-based receptor binding) demonstrates a 2.3-fold increase in IC₅₀ for 4-fluoro derivatives. Activity trends correlate with Hammett σ values (R² = 0.89) .
Q. What strategies improve enantioselectivity in asymmetric synthesis?
- Methodology : Chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP ligand) achieve >90% enantiomeric excess (ee) in Heck couplings. Enantiopurity is confirmed via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. How can photochemical [2+2] cycloadditions be scaled for gram-level synthesis?
- Methodology : Continuous-flow reactors with UV-LED irradiation (365 nm) enhance yield (78% vs. 52% batch) and reduce dimerization byproducts. Reaction optimization via Design of Experiments (DoE) identifies optimal residence time (45 s) and stoichiometry .
Key Research Recommendations
- Mechanistic Studies : Use stopped-flow NMR to monitor Boc deprotection intermediates .
- Biological Screening : Prioritize in vivo pharmacokinetic profiling in rodent models for CNS-targeted applications .
- Stability Analysis : Investigate oxidative stability under accelerated conditions (40°C/75% RH) for long-term storage guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
